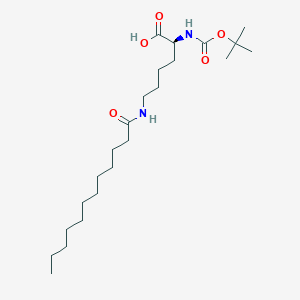![molecular formula C19H18N6O3 B2492184 (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide CAS No. 2034998-10-0](/img/structure/B2492184.png)
(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study of heterocyclic compounds, including triazolo[4,3-a]pyrazines, is of significant interest due to their diverse biological activities and applications in medicinal chemistry. The compound likely shares structural similarities with pyrazolo[1,5-a]pyrimidines, 1,2,4-triazolo[1,5-a]pyrimidines, and related heterocycles, which have been explored for various synthetic and application-oriented research.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from basic heterocyclic amines or acrylamides. For example, the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives often entails reactions between dimethylformamide-dimethylacetal and different amines or hydrazines, under specific conditions to achieve the desired heterocyclic framework (Abdel‐Aziz et al., 2008).
Molecular Structure Analysis
Molecular structure analysis typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, which help in elucidating the compound's structure. For instance, (E)-ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate was structurally characterized by these methods, providing insights into its molecular framework and functional groups (Gomha & Farghaly, 2011).
Scientific Research Applications
Acrylamide Research and Applications
Acrylamide, a compound related by its acrylamide functional group, has been extensively studied due to its wide range of industrial applications and its occurrence as a byproduct in cooked foods. Research focuses on understanding its formation, mechanisms, and mitigation strategies in food products to reduce potential health risks. Acrylamide's industrial applications span from polyacrylamide production, used in water treatment processes, to its roles in paper processing and mineral processing industries. The compound's health implications, particularly its neurotoxic and carcinogenic properties, have prompted significant research into its toxicology, metabolism, and impact on human health (Taeymans et al., 2004) (Friedman, 2003).
Heterocyclic Compounds: Chemistry and Biological Significance
Heterocyclic compounds, particularly those containing triazole, pyrazine, or related rings, are critical in medicinal chemistry due to their versatile biological activities. These compounds are explored for their potential in creating new therapeutic agents, with research spanning the synthesis of novel compounds, understanding their reaction mechanisms, and evaluating their biological activities. Heterocyclic N-oxides, for instance, have been highlighted for their potential in organic synthesis, catalysis, and pharmaceutical applications, underscoring the importance of heterocyclic chemistry in drug development (Larina, 2023) (Li & Zhang, 2021).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c26-17(4-2-13-1-3-15-16(9-13)28-12-27-15)22-14-5-7-24(10-14)18-19-23-21-11-25(19)8-6-20-18/h1-4,6,8-9,11,14H,5,7,10,12H2,(H,22,26)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUIVXZJDINSDP-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC=CN5C4=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC=CN5C4=NN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)
![3-Methyl-5-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2492104.png)


![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)


![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)


![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492121.png)
![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)
